molecular formula C20H18BrN3O2 B14865071 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)acetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B14865071
M. Wt: 412.3 g/mol
InChI Key: GIQDBMCBOQRIID-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a pyridazinone ring, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable phenyl precursor, followed by the formation of the pyridazinone ring through cyclization reactions. The final step involves the acylation of the pyridazinone intermediate with 2-ethylphenyl acetic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group and pyridazinone ring are likely to play key roles in binding to biological receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)acetamide
  • 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)acetamide
  • 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)acetamide

Uniqueness

The uniqueness of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, in particular, can affect its interactions with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C20H18BrN3O2/c1-2-14-5-3-4-6-17(14)22-19(25)13-24-20(26)12-11-18(23-24)15-7-9-16(21)10-8-15/h3-12H,2,13H2,1H3,(H,22,25)

InChI Key

GIQDBMCBOQRIID-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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